H-3-Pal-OH

Descripción

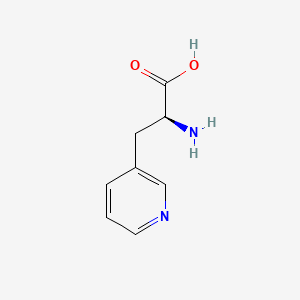

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182386 | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28105-69-3, 64090-98-8 | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028105693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(3-Pyridyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(3-PYRIDYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HW88A35AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of H-3-Pal-OH (3-(3-Pyridyl)alanine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-3-Pal-OH, chemically known as 3-(3-Pyridyl)alanine, is a non-proteinogenic amino acid that serves as a crucial building block in modern peptide-based drug design and development. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts advantageous physicochemical properties to peptides, notably enhancing aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the structure of this compound, its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its impact on the biological activity and signaling pathways of the resulting peptides, with a focus on somatostatin analogs as a key example. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this versatile amino acid.

Structure and Physicochemical Properties of this compound

This compound is an unnatural amino acid derivative of alanine, characterized by the presence of a 3-pyridyl group attached to the β-carbon. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which contributes to the increased hydrophilicity of peptides containing this residue compared to their phenylalanine counterparts. This property is particularly valuable in overcoming solubility challenges often encountered in peptide drug development.

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name (D-isomer) | (2R)-2-amino-3-(pyridin-3-yl)propanoic acid | [1] |

| Topological Polar Surface Area | 76.2 Ų | [1] |

| XLogP3-AA | -2.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Incorporation into Peptides

This compound is typically incorporated into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The commercially available Fmoc-protected version, Fmoc-3-Pal-OH, is used in conjunction with a solid support resin and coupling reagents.

Synthesis of N-α-Boc-3-(3-pyridyl)-L-alanine

While Fmoc-protected this compound is commonly used in SPPS, the following protocol details the synthesis of the Boc-protected form, illustrating a fundamental synthetic route.

Experimental Protocol: Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine

-

Suspension Preparation: An ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml) is prepared.

-

Base Addition: Anhydrous potassium carbonate (7.5 g, 54 mmol) is added to the stirred suspension.

-

Boc-Anhydride Addition: A solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) is added dropwise over 10 minutes.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 18 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the bulk of the 1,4-dioxan and then extracted with ethyl acetate (2 x 20 ml).

-

Acidification and Extraction: The pH of the aqueous solution is adjusted to approximately 3 with solid citric acid. Solid sodium chloride is added to saturation, and the product is extracted with ethyl acetate (5 x 20 ml).

-

Crystallization and Isolation: The combined organic extracts are dried (MgSO₄), filtered, and evaporated to a low volume under reduced pressure to induce crystallization. After chilling at 0°C for 1 hour, the crystals are collected, washed with ether, and dried to yield the final product.

Incorporation of Fmoc-3-Pal-OH into Peptides via SPPS

The following is a general workflow for the incorporation of Fmoc-3-Pal-OH into a peptide sequence using a manual SPPS protocol.

Experimental Protocol: Manual Fmoc-SPPS for Incorporation of Fmoc-3-Pal-OH

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-7 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Coupling of Fmoc-3-Pal-OH:

-

Prepare the activated amino acid solution by dissolving Fmoc-3-Pal-OH (2-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (2-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and mix for 15-60 minutes. Coupling times may need to be optimized depending on the sequence.[2][3][4]

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Impact on Peptide Properties and Biological Activity

The incorporation of this compound can significantly alter the properties of a peptide, often leading to improved therapeutic potential.

Enhanced Solubility and Stability

As previously mentioned, the pyridine nitrogen of this compound enhances hydrophilicity. This has been demonstrated to improve the aqueous solubility of peptides like glucagon analogs.[6][7][8] Furthermore, the modification of native peptide sequences with unnatural amino acids like this compound can increase their resistance to enzymatic degradation, thereby improving their in vivo stability and half-life.[9][10][11]

Experimental Protocol: Peptide Solubility Assessment

-

Stock Solution Preparation: Attempt to dissolve a small, accurately weighed amount of the lyophilized peptide in a primary solvent, typically sterile, distilled water.[12][13][14]

-

Sequential Solubilization: If the peptide is not soluble in water, sequentially test the following solvents, using a new aliquot of the peptide for each test:

-

For acidic peptides (net negative charge): 10% ammonium bicarbonate solution.

-

For basic peptides (net positive charge): 10% acetic acid solution.

-

For hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with the aqueous buffer of choice.[12][13][14]

-

-

Sonication and Warming: Gentle sonication or warming (to no more than 40°C) can be used to aid dissolution.

-

Observation: A peptide is considered soluble if the solution is clear and free of particulates upon visual inspection.

Experimental Protocol: Peptide Stability Assay in Serum

-

Serum Preparation: Thaw human or animal serum at 37°C and centrifuge to remove any precipitates.

-

Reaction Initiation: Pre-warm the serum to 37°C, then add the peptide stock solution to a final concentration typically in the low micromolar range.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic degradation by adding a solution such as 10% trichloroacetic acid (TCA) to precipitate the serum proteins.

-

Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant for the amount of remaining intact peptide using RP-HPLC with UV or mass spectrometry detection.[15]

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂).[15]

Modulation of Receptor Binding Affinity

The substitution of natural aromatic amino acids with this compound can modulate the binding affinity of a peptide for its receptor. This is exemplified in somatostatin analogs, where the introduction of pyridylalanine at specific positions can influence the affinity and selectivity for different somatostatin receptor (SSTR) subtypes.[16]

The following table presents quantitative data for somatostatin analogs where Tyr³ has been replaced with pyridylalanine isomers, demonstrating the impact of this substitution on binding affinity (KD) and hydrophobicity (logD) for the SSTR2 receptor.

| Compound | KD (nM) for SSTR2 | logD | Reference |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | 0.09 ± 0.02 | -2.3 ± 0.1 | [16] |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 | [16] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 | [16] |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 | [16] |

Experimental Protocol: Competitive Radioligand Binding Assay for SSTR2

-

Cell/Membrane Preparation: Use cells engineered to express the SSTR2 receptor (e.g., HEK-293 or CHO cells) or membrane preparations from these cells.[17][18][19]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[19]

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add cell/membrane preparation, a known concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and assay buffer.

-

Non-specific Binding Wells: Add cell/membrane preparation, the radioligand, and a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM unlabeled somatostatin).

-

Competitive Binding Wells: Add cell/membrane preparation, the radioligand, and increasing concentrations of the test peptide (e.g., the this compound containing analog).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[19]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor peptide concentration to generate a competition curve. The IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]

Role in Signaling Pathways: The SSTR2 Example

Peptides containing this compound exert their biological effects by interacting with specific cellular receptors and modulating their downstream signaling pathways. For somatostatin analogs, a primary target is the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor (GPCR).

Upon binding of a somatostatin analog (the ligand) to SSTR2, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events.[20][21][22]

Key SSTR2 Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit hormone secretion and cell proliferation.[20][21]

-

Modulation of MAPK/ERK Pathway: SSTR2 activation can lead to the stimulation of tyrosine phosphatases like SHP-1. This can initiate a signaling cascade involving Ras, Rap1, B-Raf, MEK1/2, and ultimately ERK1/2. The sustained activation of the ERK pathway can lead to the upregulation of cyclin-dependent kinase inhibitors like p27Kip1, resulting in cell cycle arrest.[22][23][24]

-

Induction of Apoptosis: The modulation of these signaling pathways can ultimately lead to the induction of programmed cell death, or apoptosis, in cancer cells.[20][21]

Conclusion

This compound is a valuable tool in the arsenal of the peptide chemist and drug developer. Its ability to enhance the solubility and stability of peptides, while also allowing for the fine-tuning of receptor binding affinity, makes it a key component in the optimization of peptide-based therapeutics. A thorough understanding of its structure, synthesis, and impact on biological systems, as detailed in this guide, is essential for its effective application in the development of next-generation peptide drugs.

References

- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. bachem.com [bachem.com]

- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 12. genscript.com [genscript.com]

- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 15. benchchem.com [benchchem.com]

- 16. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coexpression of human somatostatin receptor-2 (SSTR2) and SSTR3 modulates antiproliferative signaling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 24. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Radiolabeling of H-3-Pal-OH

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of H-3-Pal-OH, a term that can be interpreted in two primary contexts within biomedical research. The most direct interpretation refers to tritiated 3-(3-pyridyl)-L-alanine , a synthetic amino acid. An alternative interpretation, given the common abbreviation "Pal" for palmitoyl, relates to the use of tritiated palmitic acid ([³H]palmitic acid) for studying protein palmitoylation, a crucial post-translational modification. This guide addresses both interpretations to provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: Tritiated 3-(3-pyridyl)-L-alanine ([³H]-3-Pal-OH)

3-(3-Pyridyl)-L-alanine is a non-natural amino acid used in peptide synthesis to introduce a pyridyl group, which can alter the peptide's conformational properties, solubility, and receptor-binding characteristics[1][2]. Its tritiated form serves as a valuable tool for in vitro and in vivo studies, enabling sensitive detection and quantification in biological systems.

Synthesis of 3-(3-pyridyl)-L-alanine

The synthesis of the unlabeled compound is a prerequisite for radiolabeling. Several methods have been reported, often starting from 3-pyridinecarboxyaldehyde or involving diethyl acetamidomalonate condensation with a pyridylmethyl halide[3][4][5].

-

Step 1: Condensation. Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol.

-

Step 2: Hydrolysis and Decarboxylation. The resulting intermediate is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by heating to induce decarboxylation, yielding DL-3-(3-pyridyl)-alanine.

-

Step 3: Resolution. The racemic mixture can be resolved into its L- and D-enantiomers using enzymatic methods or chiral chromatography to obtain the desired L-isomer[3][5].

Radiolabeling of 3-(3-pyridyl)-L-alanine with Tritium

Tritium labeling of aromatic compounds like 3-(3-pyridyl)-L-alanine is commonly achieved through catalytic tritium-halogen exchange[6]. This involves synthesizing a halogenated precursor (e.g., bromo- or iodo-3-(3-pyridyl)-L-alanine) and subsequently replacing the halogen with tritium using a catalyst and tritium gas.

-

Precursor Synthesis. A halogenated derivative of 3-(3-pyridyl)-L-alanine (e.g., 2-bromo-3-(3-pyridyl)-L-alanine or 5-bromo-3-(3-pyridyl)-L-alanine) is synthesized. This can be achieved through standard aromatic halogenation techniques, though care must be taken to protect the amino and carboxyl groups.

-

Catalytic Exchange. The halogenated precursor is dissolved in a suitable solvent (e.g., dimethylformamide) in a specialized reaction vessel. A palladium catalyst, such as PdO/BaSO₄ or palladium on carbon, is added[7].

-

Tritiation. The vessel is connected to a tritium manifold, and tritium gas (³H₂) is introduced. The reaction is stirred at room temperature for a set duration (e.g., 1-2 hours)[7].

-

Work-up and Purification. After the reaction, excess tritium gas is captured. The catalyst is removed by filtration. Labile tritium (tritium that can easily exchange with hydrogen in protic solvents) is removed by repeated evaporation from an ethanol-water mixture[7]. The final product, [³H]-3-(3-pyridyl)-L-alanine, is purified using High-Performance Liquid Chromatography (HPLC).

References

- 1. peptide.com [peptide.com]

- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Development and Application of Tritium-Labeled Compounds in Biomedical Research [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Cellular Impact of 3-(3-Pyridyl)-L-alanine Incorporation in Somatostatin Receptor Antagonists

Introduction:

H-3-Pal-OH, chemically known as 3-(3-Pyridyl)-L-alanine (3-Pal), is a synthetic amino acid derivative of alanine[1][2][3][4]. While not possessing an intrinsic cellular mechanism of action as a standalone molecule, its incorporation into peptides can significantly modulate their biological activity. This technical guide explores the well-documented impact of substituting 3-pyridylalanine into somatostatin receptor antagonists, providing a detailed look at the resulting changes in receptor binding, cellular uptake, and in vivo distribution. The data and protocols presented herein are derived from studies on modified somatostatin analogs, offering a clear example of how this synthetic amino acid influences the mechanism of action of complex peptides.

Physicochemical and Handling Properties of this compound

This compound is a white to light yellow solid with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1][2][3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| CAS Number | 64090-98-8 | [1][2] |

| Appearance | Solid, white to light yellow | [1][2] |

| Solubility | Soluble in water (H₂O) at 100 mg/mL (601.76 mM) with sonication. | [1][2][3][5] |

Storage and Handling: For long-term storage, this compound should be kept at 4°C and protected from light. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light[1][2][3][5][6]. It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles[4].

Mechanism of Action: The Role of 3-Pyridylalanine in Somatostatin Receptor Type 2 (SST₂) Antagonists

The primary mechanism through which 3-pyridylalanine exerts a biological effect is by altering the properties of peptides into which it is incorporated. A notable example is its substitution for Tyrosine at position 3 (Tyr³) in the SST₂ antagonist LM3. This modification influences the peptide's affinity for the receptor and its subsequent cellular fate.

The nitrogen atom in the pyridyl ring of 3-Pal alters the electronic and polar properties of the amino acid side chain compared to the native tyrosine. This change can affect the non-covalent interactions between the peptide and its receptor, as well as interactions with other biological molecules like membrane transporters.

The diagram below illustrates the general signaling pathway for somatostatin receptor type 2 (SST₂), a G-protein coupled receptor (GPCR). Antagonists containing 3-Pal, such as the modified LM3 peptide, bind to this receptor but do not activate the downstream signaling cascade. Instead, they block the binding of the endogenous agonist, somatostatin, thereby inhibiting its cellular effects which include the inhibition of adenylyl cyclase and reduction of intracellular cAMP levels.

References

A Technical Guide to the Biological Relevance of 3-Pyridyl-D-alanine in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridyl-D-alanine is a synthetic, non-canonical amino acid that has garnered significant attention in pharmaceutical research and drug development. Unlike endogenous amino acids, it is not utilized in natural protein synthesis. Instead, its unique structural and electronic properties, conferred by the pyridine ring, make it a valuable building block for creating novel therapeutic agents with enhanced stability, bioavailability, and target specificity.[1][][3][4] This technical guide explores the biological pathways where molecules containing 3-Pyridyl-D-alanine exert their effects, its potential metabolic fate, and its application in modulating key signaling cascades. While not a component of native biological pathways, its incorporation into peptides and other molecules allows for the precise targeting of well-defined physiological processes.

Potential Metabolic Fate of 3-Pyridyl-D-alanine

As a synthetic D-amino acid, 3-Pyridyl-D-alanine is not subject to the metabolic pathways of its L-counterparts. However, mammals possess enzymes capable of processing D-amino acids, primarily D-amino acid oxidase (DAO).

1.1. Oxidative Deamination by D-Amino Acid Oxidase (DAO)

DAO is a peroxisomal flavoenzyme that catalyzes the stereoselective oxidative deamination of neutral and basic D-amino acids.[5] This process yields the corresponding α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[5] While direct studies on the metabolism of 3-Pyridyl-D-alanine are scarce, it is plausible that it could be a substrate for DAO, given the enzyme's broad specificity. This metabolic process is a key consideration in the pharmacokinetic profiling of any therapeutic agent containing this residue.

Application in Peptide-Based Therapeutics and Targeted Pathways

The primary biological relevance of 3-Pyridyl-D-alanine lies in its use as a structural component of synthetic peptides designed to modulate specific biological pathways. Its incorporation can enhance resistance to enzymatic degradation and improve binding affinity to therapeutic targets.[3]

Somatostatin Receptor (SSTR2) Antagonism

Radiolabeled antagonists of the somatostatin receptor subtype 2 (SSTR2) are under clinical evaluation for the imaging and treatment of neuroendocrine tumors.[6] The amino acid at position 3 of these peptide antagonists is crucial for receptor affinity and specificity.[6] Studies have investigated the replacement of native residues with pyridylalanine isomers, demonstrating their influence on the resulting molecule's binding properties and biodistribution.

SSTR2 Signaling Pathway

SSTR2 is a G-protein coupled receptor (GPCR). Upon binding of its natural ligand, somatostatin, it activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, suppressing hormone secretion and cell proliferation in target cells.[6] Antagonists containing pyridylalanine block this interaction, which is particularly useful for delivering targeted radiotherapy.

Quantitative Data: SSTR2 Binding Affinity

A study comparing a standard SSTR2 antagonist ([¹⁷⁷Lu]Lu-DOTA-LM3) with versions containing pyridylalanine (Pal) isomers at position 3 yielded the following binding affinity data.[6]

| Radioligand | Dissociation Constant (KD) [nM] |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |

Data sourced from a study on somatostatin antagonists.[6]

Experimental Protocol: Saturation Binding Assay

The binding affinity of the radiolabeled peptides to the SSTR2 receptor was determined using a saturation binding assay with membranes from cells overexpressing the receptor (e.g., HEK293-SST₂ cells).

-

Membrane Preparation: Cells expressing SSTR2 are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. Protein concentration is determined via a Bradford assay.

-

Assay Setup: A constant amount of membrane protein (e.g., 5-10 µg) is incubated in a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4).

-

Ligand Incubation: Increasing concentrations of the radiolabeled peptide (e.g., from 0.01 to 5 nM) are added to the membrane suspension.

-

Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity ligand (e.g., unlabeled DOTA-LM3) to determine non-specific binding.

-

Incubation & Separation: The mixture is incubated (e.g., for 60 minutes at 37°C) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD (dissociation constant) and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding data versus the radioligand concentration.[6]

Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism

3-Pyridyl-D-alanine has been effectively used in the synthesis of antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[7] These antagonists are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.

LHRH (GnRH) Signaling Pathway

The GnRH receptor (GnRHR) is a GPCR that, upon binding GnRH, activates a Gq/11 protein. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LHRH antagonists containing 3-Pyridyl-D-alanine competitively block the GnRHR, preventing this cascade.

Conclusion

3-Pyridyl-D-alanine is not an endogenous metabolite and therefore does not participate directly in native biological pathways. Its significance is rooted in its role as a synthetic tool for medicinal chemists. By incorporating this non-canonical amino acid into peptides, researchers can develop potent and stable modulators of critical signaling pathways, such as those governed by the SSTR2 and GnRH receptors. Understanding its potential metabolism by enzymes like D-amino acid oxidase is crucial for its translation into clinical candidates. The continued use of 3-Pyridyl-D-alanine and its derivatives promises to advance the development of targeted therapeutics for a range of diseases.

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

H-3-Pal-OH as a tracer in metabolic studies

An In-depth Technical Guide to H-3-Pal-OH as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypalmitoylcarnitine (H-Pal-OH), a long-chain acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. When radiolabeled with tritium ([3H]), it becomes a powerful tracer, this compound, for investigating the kinetics and mechanisms of fatty acid metabolism. This guide provides a comprehensive overview of the use of this compound in metabolic research, detailing its role in cellular pathways, experimental protocols for its application, and its significance in understanding metabolic disorders.

Long-chain acylcarnitines are not merely metabolic intermediates; they are also bioactive molecules that can influence cellular signaling pathways.[1][2][3] Elevated levels of 3-hydroxypalmitoylcarnitine are a key diagnostic marker for inherited metabolic disorders such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency.[4][5][6][7] The use of this compound as a tracer allows for the precise tracking of its metabolic fate and the elucidation of pathways that are disrupted in these and other metabolic diseases.

Metabolic Pathways and Cellular Roles

Fatty Acid β-Oxidation

The primary metabolic fate of this compound is its involvement in the final stages of long-chain fatty acid β-oxidation within the mitochondria. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts long-chain acyl-CoAs to acylcarnitines. These are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8][9] Inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form, which then enters the β-oxidation spiral.[9][10]

The β-oxidation of a long-chain fatty acyl-CoA involves a cycle of four enzymatic reactions:

-

Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.

-

Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a keto group.

-

Thiolysis by β-ketothiolase, which cleaves off an acetyl-CoA molecule and shortens the acyl-CoA chain by two carbons.[11][12]

3-Hydroxypalmitoyl-CoA is the substrate for 3-hydroxyacyl-CoA dehydrogenase. Therefore, this compound, once converted to its CoA ester, directly enters this crucial step of the β-oxidation pathway.

Signaling Roles of Long-Chain Acylcarnitines

Beyond their metabolic role, long-chain acylcarnitines (LCACs) are emerging as signaling molecules that can modulate cellular processes, particularly under conditions of metabolic stress.[1] At elevated concentrations, LCACs can activate several stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38 MAPK).[1][2] This activation can lead to the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1][2] Furthermore, LCACs have been shown to increase intracellular calcium concentrations, which can trigger various downstream signaling events.[2][13]

Experimental Protocols

The use of this compound as a tracer involves several key steps, from its synthesis and purification to its administration in experimental systems and the subsequent analysis of labeled metabolites. While specific protocols for the synthesis of this compound are not widely published, a general framework can be adapted from methods for other radiolabeled lipids.

Synthesis and Purification of this compound

The synthesis of this compound would likely involve the esterification of L-carnitine with [3H]-3-hydroxypalmitic acid. The radiolabeled fatty acid precursor would need to be synthesized first, for instance, through catalytic tritium exchange. Following the esterification reaction, purification of this compound is crucial to remove unreacted starting materials and byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).

In Vitro Metabolic Studies (e.g., Cultured Cells)

This protocol outlines a typical pulse-chase experiment to measure the uptake and metabolism of this compound in cultured cells.

Materials:

-

Cultured cells (e.g., C2C12 myotubes, hepatocytes)

-

This compound tracer solution (in a suitable vehicle, e.g., BSA-conjugated)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Scintillation cocktail

-

Liquid scintillation counter

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Cell Culture: Plate and grow cells to the desired confluency.

-

Pulse Phase (Labeling):

-

Prepare the this compound tracer solution in serum-free medium.

-

Remove the existing medium from the cells and wash with PBS.

-

Add the tracer-containing medium to the cells and incubate for a defined period (e.g., 30-60 minutes). This allows for the uptake of the tracer.

-

-

Chase Phase (Metabolism):

-

Remove the tracer-containing medium.

-

Wash the cells thoroughly with cold PBS to remove extracellular tracer.

-

Add fresh, pre-warmed, complete medium and incubate for various time points (e.g., 0, 1, 2, 4 hours).

-

-

Sample Collection:

-

At each time point, collect the cell culture medium (to analyze secreted metabolites).

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

-

Analysis:

-

Total Tritium Incorporation: Measure the radioactivity in an aliquot of the cell lysate using a liquid scintillation counter to determine the total amount of tracer taken up by the cells.

-

Metabolite Profiling: Analyze the cell lysates and media using LC-MS/MS to identify and quantify the distribution of the tritium label among different metabolites (e.g., acetyl-CoA, TCA cycle intermediates, other acylcarnitines).

-

In Vivo Metabolic Studies (e.g., Rodent Models)

This protocol describes a general approach for an in vivo tracer study.

Materials:

-

This compound tracer solution (sterile, for injection)

-

Experimental animals (e.g., mice, rats)

-

Anesthesia

-

Surgical tools for catheter placement (if applicable)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Tissue collection tools

-

Liquid nitrogen

-

Analytical equipment (liquid scintillation counter, LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the study's objective.

-

Tracer Administration: Administer a bolus of this compound via intravenous or intraperitoneal injection. For steady-state kinetic studies, a primed-constant infusion can be used.

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points post-injection. Plasma should be separated and stored at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, heart). Freeze tissues immediately in liquid nitrogen.

-

-

Sample Processing:

-

Plasma: Extract metabolites from plasma.

-

Tissues: Homogenize frozen tissues and extract metabolites.

-

-

Analysis:

-

Measure radioactivity in plasma and tissue extracts to determine the distribution of the tracer.

-

Use LC-MS/MS to analyze the metabolic fate of this compound in different tissues.

-

Data Presentation and Interpretation

Quantitative data from this compound tracer studies should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.

Quantitative Data from In Vitro Studies

| Parameter | Description | Units | Example Data (Control) | Example Data (Treatment) |

| Tracer Uptake | Total radioactivity in cell lysate after pulse | dpm/mg protein | 150,000 | 120,000 |

| Metabolite X (% of total radioactivity) | Percentage of total intracellular radioactivity incorporated into a specific metabolite (e.g., Acetyl-CoA) | % | 25 | 15 |

| Metabolite Y (% of total radioactivity) | Percentage of total intracellular radioactivity incorporated into another metabolite | % | 10 | 18 |

| Metabolite Secretion Rate | Rate of appearance of a labeled metabolite in the culture medium | dpm/mg protein/hr | 5,000 | 8,000 |

Quantitative Data from In Vivo Studies

| Parameter | Description | Units | Example Data (Wild-Type) | Example Data (Model) |

| Plasma Clearance Rate | Rate at which the tracer is removed from the plasma | mL/min | 0.5 | 0.2 |

| Tissue Distribution (Liver) | Percentage of injected dose per gram of liver tissue at a specific time point | %ID/g | 15 | 25 |

| Tissue Distribution (Muscle) | Percentage of injected dose per gram of muscle tissue at a specific time point | %ID/g | 5 | 2 |

| Flux into TCA Cycle | Rate of incorporation of the tritium label into TCA cycle intermediates in a specific tissue | nmol/g/min | 50 | 20 |

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has significant applications in both basic research and pharmaceutical development:

-

Understanding Disease Pathophysiology: Tracer studies with this compound can elucidate the specific metabolic blocks in fatty acid oxidation disorders like LCHAD and TFP deficiencies.[4][6]

-

Drug Discovery and Development: This tracer can be used to screen for compounds that modulate fatty acid oxidation. For example, it can help identify drugs that enhance fatty acid metabolism in conditions like insulin resistance or inhibit it in certain cancers.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: this compound can be used to assess how a drug candidate affects fatty acid metabolism in different tissues over time.

-

Investigating Cellular Signaling: By tracing the molecule, researchers can correlate its metabolic fate with the activation of signaling pathways, providing insights into the mechanisms of lipotoxicity.[3]

Conclusion

This compound is a valuable tool for the in-depth investigation of long-chain fatty acid metabolism. Its ability to trace the intricate steps of β-oxidation and its involvement in cellular signaling pathways provides researchers with a powerful method to explore metabolic health and disease. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their metabolic studies. As our understanding of the complexities of lipid metabolism continues to grow, the application of such specific and sensitive tracers will be indispensable in uncovering new therapeutic targets and advancing our knowledge of metabolic regulation.

References

- 1. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy - a common feature of the pregnancy complication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]

- 9. Khan Academy [khanacademy.org]

- 10. Reactome | CPT2 converts palmitoyl carnitine to palmitoyl-CoA [reactome.org]

- 11. aocs.org [aocs.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

The Advent and Advancement of Pyridyl-alanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide and small molecule scaffolds has become a cornerstone of modern drug discovery. Among these, pyridyl-alanine (Pal) derivatives have emerged as a versatile class of building blocks, offering unique physicochemical properties that can enhance the therapeutic potential of parent molecules. The introduction of a pyridine ring, a bioisostere of a phenyl group, imparts distinct electronic and structural characteristics, including altered basicity, hydrogen bonding capacity, and polarity. This technical guide provides an in-depth exploration of the discovery, history, and key applications of pyridyl-alanine derivatives, with a focus on their synthesis, biological activity, and impact on cellular signaling pathways.

I. Discovery and Historical Synthesis

The exploration of pyridyl-alanine derivatives dates back to the mid-20th century, with early synthetic efforts laying the groundwork for their later use in medicinal chemistry. One of the foundational methods for the synthesis of β-(3-pyridyl)-DL-α-alanine was established in the 1980s. A notable improved synthesis was reported in 1984 by Folkers et al., which involved the preparation of β-Benzamido-α-(3-pyridyl)-DL-α-alanine hydrochloride from 3-pyridinecarboxyaldehyde via an azlactone intermediate.[1] This azlactone was subsequently hydrolyzed to the acrylic acid and then hydrogenated. The resulting racemic mixture was then resolved enzymatically.[1]

Another key early method, detailed in 1987, involved the synthesis of the DL-arylamino acid ethyl ester derivatives of β-(3-pyridyl)-DL-alanine through the condensation of diethyl acetamidomalonate with the corresponding arylmethyl halides.[2] This was followed by partial hydrolysis to the monoethyl ester and decarboxylation.[2] Enzymatic resolution was then employed to separate the N-acetyl-L-amino acid from the D-amino acid derivative.[2]

These seminal works opened the door for the development of a wide array of synthetic routes to access 2-, 3-, and 4-pyridyl-alanine isomers and their protected derivatives, which are now commercially available and widely used in solid-phase peptide synthesis and other synthetic applications.

II. Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyridyl-alanine derivatives can be broadly categorized into chemical and chemoenzymatic methods. The choice of method often depends on the desired isomer, stereochemistry, and protecting group strategy.

A. Chemical Synthesis: Malonic Ester Route

A prevalent method for the synthesis of racemic pyridyl-alanines is the malonic ester synthesis. This approach offers good yields and is adaptable for all three positional isomers.

Experimental Protocol: Synthesis of β-(3-pyridyl)-DL-alanine [2][3]

-

Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the alkylation to completion.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-((pyridin-3-yl)methyl)malonate is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation upon heating to yield the racemic pyridyl-alanine.

-

Purification: The final product is purified by recrystallization or ion-exchange chromatography.

B. Chemoenzymatic Synthesis and Resolution

Enzymatic methods are crucial for obtaining enantiomerically pure pyridyl-alanine derivatives, which are often required for pharmacological applications.

Experimental Protocol: Enzymatic Resolution of N-acetyl-β-(3-pyridyl)-DL-alanine [1]

-

Esterification: The racemic β-Benzamido-α-(3-pyridyl)-DL-α-alanine hydrochloride is converted to its methyl ester using standard esterification methods (e.g., thionyl chloride in methanol).

-

Enzymatic Hydrolysis: The racemic methyl ester is then treated with a protease, such as subtilisin, in an aqueous buffer system. The enzyme selectively hydrolyzes the L-ester to the corresponding L-acid, leaving the D-ester unreacted.

-

Separation: The resulting mixture of the L-acid and D-ester can be separated based on their different solubility properties at various pH values.

-

Hydrolysis of D-ester: The separated D-ester is then hydrolyzed under acidic conditions to yield the final D-amino acid.

III. Quantitative Data on Biological Activity

The incorporation of pyridyl-alanine residues into peptides has been shown to significantly modulate their biological activity. A notable example is in the development of somatostatin receptor subtype 2 (SST2) antagonists for neuroendocrine tumor imaging and therapy.[4] The substitution of tyrosine with different pyridyl-alanine isomers at position 3 of the SST2 antagonist LM3 has been systematically evaluated.

| Derivative | KD (nM) | IC50 (nM) | logD | Reference |

| [177Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | 0.73 ± 0.15 | -2.3 ± 0.1 | [4] |

| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than LM3 | -2.3 ± 0.1 | [4] |

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than LM3 | -2.5 ± 0.1 | [4] |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | Similar to LM3 | -2.6 ± 0.1 | [4] |

Table 1: Biological activity and hydrophilicity of pyridyl-alanine-containing somatostatin receptor subtype 2 (SST2) antagonists.[4]

These data demonstrate how the position of the nitrogen in the pyridine ring can fine-tune the affinity and hydrophilicity of the peptide, with the 4-pyridyl-alanine derivative showing the most promise in this particular study.[4]

IV. Impact on Cellular Signaling Pathways

Pyridyl-alanine derivatives exert their biological effects by modulating the function of proteins involved in cellular signaling. Their incorporation into peptides can alter receptor binding and subsequent downstream signaling cascades.

A. G-Protein Coupled Receptor (GPCR) Signaling

Many peptide hormones and neurotransmitters act through GPCRs. The somatostatin analogs mentioned above are a prime example of how pyridyl-alanine derivatives can modulate GPCR signaling.[4] Upon binding of an antagonist containing a pyridyl-alanine residue to the SST2 receptor, the canonical G-protein signaling cascade is inhibited.

B. Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. Some pyridine derivatives have been investigated as inhibitors of key kinases in this pathway, such as p38 MAP kinase. While direct studies on pyridyl-alanine-containing peptide inhibitors of the MAPK pathway are less common, the general principle of kinase inhibition by pyridine-containing compounds suggests a potential avenue for future research.

V. Logical Workflow for Drug Discovery

The integration of pyridyl-alanine derivatives into a drug discovery pipeline follows a logical progression from initial design to preclinical evaluation.

Conclusion

Pyridyl-alanine derivatives have transitioned from chemical curiosities to indispensable tools in modern medicinal chemistry. Their unique properties allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The historical development of their synthesis has paved the way for their widespread application, and ongoing research continues to uncover new ways in which these versatile building blocks can be used to tackle challenging biological targets. As our understanding of their impact on cellular signaling pathways deepens, the rational design of novel pyridyl-alanine-containing drugs holds immense promise for the future of medicine.

References

- 1. Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of H-3-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-3-Pal-OH, chemically known as (2R)-2-amino-3-(pyridin-3-yl)propanoic acid, is a synthetic amino acid derivative. Its structure, incorporating a pyridine ring, imparts unique chemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its potential biological significance.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in research and development.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-pyridin-3-ylpropanoic acid | PubChem |

| Synonyms | 3-(3-Pyridyl)-D-alanine, H-D-3-Pal-OH | PubChem |

| CAS Number | 70702-47-5 | PubChem |

| Molecular Formula | C₈H₁₀N₂O₂ | MedChemExpress[1] |

| Molecular Weight | 166.18 g/mol | MedChemExpress[1] |

| Appearance | Solid | MedChemExpress[1] |

| Color | White to light yellow | MedChemExpress[1] |

| Solubility in Water | 100 mg/mL (601.76 mM); requires ultrasonic treatment | MedChemExpress[1] |

| Computed XLogP3-AA | -2.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Prepare a standardized 0.1 M solution of NaOH.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stirrer.

-

Titration Process: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Data Analysis: Plot the pH values against the equivalents of NaOH added. The pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the amino group (pKa2) is the pH at the second half-equivalence point. The pKa of the pyridine nitrogen can also be determined from the titration curve.

References

H-3-Pal-OH: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-3-Pal-OH (3-(3-pyridyl)-L-alanine), an unnatural amino acid derivative. Understanding the chemical stability of this compound is critical for its effective use in research and drug development to ensure the integrity and reproducibility of experimental results. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment, based on available data and established knowledge of similar chemical structures.

Chemical Profile of this compound

This compound is an analogue of the amino acid alanine, incorporating a pyridine ring in its side chain. This structural feature imparts specific chemical properties that influence its stability.

| Property | Value |

| Chemical Name | 3-(3-pyridyl)-L-alanine |

| Synonyms | This compound, (S)-2-Amino-3-(pyridin-3-yl)propanoic acid |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 64090-98-8 |

| Appearance | White to off-white solid |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets.[1]

| Form | Storage Temperature | Duration | Special Conditions |

| Solid (Lyophilized) | -20°C | Up to 36 months | Keep desiccated. |

| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on its chemical structure—containing an amino acid backbone and a pyridine ring—the following degradation pathways are anticipated. The pyridine moiety is known to influence metabolic stability and reactivity.[2][3]

Hydrolysis

The amino acid structure is susceptible to hydrolysis, particularly at the peptide bond if incorporated into a peptide chain. As a free amino acid, this compound is generally stable against hydrolysis under neutral conditions. However, extreme pH conditions can promote degradation. The stability of peptides containing other alanine derivatives has been shown to be pH-dependent.[4]

Oxidation

The pyridine ring, while relatively stable, can undergo oxidation.[5] The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, which can alter the biological activity and physical properties of the molecule.[6] The presence of atmospheric oxygen, metal ions, or other oxidizing agents can facilitate this process.

Photodegradation

Compounds containing aromatic rings, such as the pyridine ring in this compound, are often susceptible to photodegradation. Exposure to UV or even visible light can lead to the formation of reactive species and subsequent degradation products.[7][8] It is crucial to protect both solid and solution forms of this compound from light.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be optimized for specific experimental setups. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |

| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |

| Photostability | ICH Q1B Option 2 | 25°C | Expose to 1.2 million lux hours and 200 watt hours/square meter |

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

-

Stress Application: For each condition, mix the stock solution with the specified reagent or expose it to the indicated condition. For photostability, a control sample should be wrapped in aluminum foil to exclude light.

-

Neutralization: After the specified duration, neutralize the acidic and basic samples.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as UPLC-MS.

Stability-Indicating Analytical Method: UPLC-MS

A reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is recommended for the analysis of this compound and its degradation products.

Table of UPLC-MS Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized to separate the parent peak from any degradants |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 1 - 5 µL |

| MS Detector | ESI in positive ion mode |

| MS Scan Range | m/z 100 - 500 |

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways involving this compound are not yet elucidated, unnatural amino acids can be incorporated into proteins and potentially modulate cellular signaling.[9][][11] Amino acids are known to play roles in key signaling pathways like mTOR, which is a central regulator of cell growth and metabolism.[12][13][14] The following diagram illustrates a generalized pathway where an unnatural amino acid could influence mTOR signaling.

Caption: Generalized mTOR signaling pathway and potential influence of amino acids.

Summary and Conclusion

This compound is a stable compound when stored under the recommended conditions, particularly when protected from light and moisture. The primary anticipated degradation pathways include hydrolysis under extreme pH, oxidation of the pyridine ring, and photodegradation. For rigorous stability assessment, a forced degradation study coupled with a validated stability-indicating UPLC-MS method is recommended. While its direct role in cellular signaling is an area for further research, its structural similarity to natural amino acids suggests potential involvement in metabolic and signaling pathways such as the mTOR pathway. This guide provides a foundational understanding for researchers and developers working with this compound, enabling them to handle, store, and study this compound with greater confidence in the integrity of their results.

References

- 1. adooq.com [adooq.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 11. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sinobiological.com [sinobiological.com]

A Technical Guide to H-3-Pal-OH for Researchers and Drug Development Professionals

Introduction: H-3-Pal-OH, chemically known as (S)-2-Amino-3-(3-pyridyl)propionic acid or 3-(3-Pyridyl)-L-alanine, is a non-natural amino acid derivative. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct properties to peptides. This guide provides an in-depth overview of the commercial availability of this compound, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the key signaling pathways influenced by peptides containing this amino acid.

Commercial Suppliers of this compound and its Derivatives

For researchers and drug development professionals, sourcing high-purity this compound and its protected derivatives is crucial for successful peptide synthesis. Several reputable commercial suppliers offer this compound in various forms. The following table summarizes the key quantitative data for this compound and its common derivatives from prominent suppliers.

| Supplier | Product Name | Catalog No. | CAS No. | Molecular Weight | Purity | Available Quantities | Price (USD) |

| AdooQ Bioscience | This compound | A23326 | 64090-98-8 | 166.18 | >99% (HPLC) | 1g, 5g, 10g | $35.00 (1g), $125.00 (5g), $235.00 (10g)[1] |

| Fmoc-3-Ala(2-thienyl)-OH (analogue) | A23031 | 130309-35-2 | 393.46 | >99% | 1g, 5g, 10g, 25g | $40.00 (1g), $55.00 (5g), $100.00 (10g), $220.00 (25g)[2] | |

| MedChemExpress | This compound | HY-W017150 | 64090-98-8 | 166.18 | 99.91% | Inquire | Inquire[3] |

| Sigma-Aldrich | 3-(3-Pyridyl)-L-alanine | 94814 | 64090-98-8 | 166.18 | ≥98.0% (HPLC) | Inquire | Inquire |

| Aapptec | This compound 2HCl | UHF107 | 64090-98-8 (net) | 239.1 | >99% | Inquire | Inquire[4] |

| Fmoc-3-Pal-OH | UFF107 | 175453-07-3 | 388.4 | >99% | 1g, 5g | $70.00 (1g), $300.00 (5g)[5] | |

| Thermo Fisher Scientific | 3-(3-Pyridyl)-L-alanine, 98% | 64090-98-8 | 166.18 | >97.5% (HPLC) | 250mg, 1g, 5g | Inquire[6] | |

| Santa Cruz Biotechnology | 3-(3-Pyridyl)-L-alanine | sc-275323 | 64090-98-8 | 166.18 | Inquire | Inquire | Inquire[7] |

Experimental Protocols: Incorporation of this compound into Peptides

This compound is primarily utilized in its Nα-Fmoc protected form (Fmoc-3-Pal-OH) for incorporation into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[8][9] The following is a representative protocol for the manual synthesis of a peptide incorporating Fmoc-3-Pal-OH.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-3-Pal-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Peptide synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.

-

-

Amino Acid Coupling (for Fmoc-3-Pal-OH):

-

In a separate vial, dissolve Fmoc-3-Pal-OH (3-5 equivalents relative to resin loading), a coupling agent like HOBt or Oxyma (3-5 equivalents), and a carbodiimide like DIC (3-5 equivalents) in DMF. Alternatively, use a pre-activated uronium salt like HBTU or HATU with DIPEA.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated Fmoc-3-Pal-OH solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Signaling Pathways and Biological Relevance

This compound does not possess intrinsic biological activity or a specific signaling pathway. Its impact on cellular signaling is conferred by the peptide sequence into which it is incorporated. The introduction of the pyridyl group can alter the peptide's conformation, solubility, and receptor binding affinity, thereby modulating the activity of the parent peptide. Peptides containing 3-(3-pyridyl)-L-alanine have been notably used in the development of analogs for glucagon and somatostatin, which are involved in critical physiological signaling pathways.

Glucagon Signaling Pathway

Glucagon is a key hormone in maintaining glucose homeostasis. It acts primarily on the liver to stimulate glucose production. The glucagon signaling pathway is initiated when glucagon binds to its G protein-coupled receptor (GPCR) on hepatocytes.[][11][12]

-

Receptor Activation: Glucagon binding to the glucagon receptor (GCGR) induces a conformational change, activating the associated heterotrimeric G protein, Gs.[]

-

Second Messenger Production: The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[][11]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11][13]

-

Downstream Effects: PKA phosphorylates and activates downstream targets, leading to:

-

Glycogenolysis: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme that breaks down glycogen into glucose.[12]

-

Gluconeogenesis: PKA phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of genes involved in gluconeogenesis, such as PEPCK and G6Pase.[13]

-

Inhibition of Glycolysis: PKA phosphorylates and inactivates key glycolytic enzymes.

-

Incorporating this compound into glucagon analogs can improve their solubility and stability, making them more suitable as therapeutic agents for conditions like severe hypoglycemia.

Somatostatin Receptor Signaling Pathway

Somatostatin is a regulatory peptide that inhibits the secretion of various hormones, including growth hormone, insulin, and glucagon. It exerts its effects by binding to a family of five GPCRs, SSTR1-5.[14]

-

Receptor Binding and G-protein Coupling: Somatostatin binding to its receptors (predominantly SSTR2 and SSTR5 in many target tissues) leads to the activation of inhibitory G proteins (Gi/o).[15]

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[15]

-

Modulation of Ion Channels: The βγ-subunits of the activated G protein can directly modulate ion channel activity, leading to:

-

Activation of inwardly rectifying potassium channels, causing membrane hyperpolarization.

-

Inhibition of voltage-gated calcium channels, reducing calcium influx.

-

-

Activation of Phosphatases: Somatostatin receptor activation can also lead to the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate signaling proteins involved in cell growth and proliferation.[15]

-

MAPK Pathway Modulation: The effect on the MAPK/ERK pathway can be either inhibitory or stimulatory depending on the cell type and receptor subtype.[15]

The incorporation of this compound into somatostatin analogs can enhance their receptor binding affinity and selectivity, leading to more potent and targeted therapeutic effects in conditions like neuroendocrine tumors and acromegaly.

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: A simplified workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway: Glucagon Signaling

Caption: The glucagon signaling cascade in a hepatocyte.

Signaling Pathway: Somatostatin Receptor Signaling

Caption: Key inhibitory signaling pathways of somatostatin receptors.